Product packaging for Hexane-3-sulfonyl chloride(Cat. No.:CAS No. 1081524-29-9)

Hexane-3-sulfonyl chloride

Cat. No.: B1465830
CAS No.: 1081524-29-9
M. Wt: 184.69 g/mol
InChI Key: VGAVSZUJLYKYPO-UHFFFAOYSA-N
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Description

Contextual Significance of Alkanesulfonyl Chlorides in Modern Chemical Research

Alkanesulfonyl chlorides are a class of organic compounds that serve as pivotal intermediates in modern synthetic chemistry. magtech.com.cnresearchgate.net Their high reactivity makes them valuable building blocks for the introduction of the sulfonyl group (-SO2-) into a wide array of molecular structures. magtech.com.cn The primary application of these compounds is in the synthesis of sulfonamides through reaction with primary or secondary amines. cbijournal.com The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a multitude of pharmaceutical drugs, including antibiotics and antihypertensives. eurjchem.com

Beyond sulfonamide formation, alkanesulfonyl chlorides are precursors to sulfonate esters, which are stable and effective leaving groups in nucleophilic substitution reactions. eurjchem.com They are also utilized in a variety of other transformations, including desulfonylative coupling reactions where the sulfonyl group is removed, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. sioc-journal.cn Researchers have developed numerous methods for their synthesis, including the oxidative chlorination of various sulfur-containing compounds like thiols and disulfides, with modern methods focusing on environmental compatibility and worker safety. thieme-connect.comorganic-chemistry.orgresearchgate.net The versatility and reactivity of alkanesulfonyl chlorides ensure their continued and widespread use in both academic research and industrial production. researchgate.net

Historical Development of Sulfonyl Chloride Chemistry

The chemistry of sulfonyl chlorides has a rich history tied to the development of synthetic organic chemistry. Early methods for their preparation included Sandmeyer-type reactions, which utilized arenediazonium salts and sulfur dioxide with a copper catalyst to produce aryl sulfonyl chlorides. acs.org While effective, these early procedures often required harsh conditions and produced significant byproducts.

A major impetus for the study of sulfonyl chlorides came with the discovery of the antibacterial properties of sulfonamide drugs in the early 20th century. cbijournal.com This discovery highlighted the importance of the sulfonamide linkage and, by extension, the sulfonyl chloride precursors required for their synthesis. Over the decades, research has focused on developing more efficient, general, and safer methods for preparing sulfonyl chlorides. Significant progress has been made in moving from hazardous reagents like chlorine gas to milder and more selective oxidative chlorinating systems, such as those using N-chlorosuccinimide or household bleach. organic-chemistry.orgresearchgate.net This evolution reflects a broader trend in chemical synthesis towards more sustainable and "green" methodologies.

Current Research Trajectories and Academic Relevance of Hexane-3-sulfonyl Chloride

While extensive academic literature is available for linear alkanesulfonyl chlorides and their aromatic counterparts, specific research focusing on this compound is limited. Its academic relevance is therefore primarily inferred from its classification as a secondary alkanesulfonyl chloride. This structure presents unique research questions compared to its linear isomers, such as 1-hexanesulfonyl chloride.

Research on secondary alkanesulfonyl chlorides has shown that their reaction mechanisms can be complex. For instance, studies on related structures have investigated the competition between a direct bimolecular nucleophilic substitution (SN2) at the sulfur atom and an elimination-addition pathway that proceeds through a highly reactive "sulfene" intermediate (R₂C=SO₂). mdpi.comcdnsciencepub.com The reaction pathway is highly dependent on conditions such as the solvent and the base used. cdnsciencepub.com The solvolysis of 2-propanesulfonyl chloride, a simple secondary alkanesulfonyl chloride, has been shown to proceed via a concerted SN2 mechanism, similar to primary sulfonyl chlorides. mdpi.com

The academic interest in this compound would lie in its use as a specific building block to create branched sulfonamides and sulfonate esters. The ethyl and propyl groups attached to the carbon bearing the sulfonyl chloride moiety provide steric bulk and a distinct lipophilic profile. This allows researchers to synthesize novel compounds and study how this specific branched structure influences properties such as biological activity, solubility, or crystal packing. Therefore, the current research trajectory for a compound like this compound is not as a subject of study in its own right, but as a specialized tool for creating complex molecules in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1081524-29-9 bldpharm.com
Molecular Formula C₆H₁₃ClO₂S
Molecular Weight 184.69 g/mol
SMILES CCCC(CC)S(=O)(=O)Cl

| Class | Secondary Alkanesulfonyl Chloride |

Table 2: General Reactions of Alkanesulfonyl Chlorides

Reaction Type Reactants Product Significance
Sulfonamide Formation R-SO₂Cl + R'R''NH R-SO₂-NR'R'' Core reaction for synthesizing a major class of pharmaceuticals. cbijournal.com
Sulfonate Ester Formation R-SO₂Cl + R'-OH R-SO₂-OR' Creates good leaving groups for subsequent substitution reactions. eurjchem.com
Friedel-Crafts Sulfonylation R-SO₂Cl + Arene (with catalyst) R-SO₂-Arene Forms sulfones, connecting alkyl and aryl moieties.
Reduction R-SO₂Cl + Reducing Agent R-SH Conversion to the corresponding thiol.

| Desulfonylative Coupling | R-SO₂Cl + Nucleophile (with metal catalyst) | R-Nu | Forms new bonds by removing the SO₂Cl group. sioc-journal.cn |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClO2S B1465830 Hexane-3-sulfonyl chloride CAS No. 1081524-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2S/c1-3-5-6(4-2)10(7,8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAVSZUJLYKYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms of Hexane 3 Sulfonyl Chloride and Sulfonyl Chlorides

Electrophilic Reactivity and Cycloaddition Processes

While specific studies on the electrophilic reactivity and cycloaddition processes of Hexane-3-sulfonyl chloride are not extensively documented in publicly available literature, the general reactivity of alkanesulfonyl chlorides provides a strong framework for understanding its expected chemical behavior. Alkanesulfonyl chlorides are a well-established class of electrophilic reagents in organic synthesis. The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the presence of two strongly electronegative oxygen atoms and a chlorine atom. This renders the sulfur atom susceptible to attack by a wide range of nucleophiles.

The electrophilic nature of sulfonyl chlorides is fundamental to their utility in forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. In these reactions, a nucleophile, such as an amine or an alcohol, attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.

Sulfonyl chlorides also participate in cycloaddition reactions, particularly with unsaturated compounds like alkenes and alkynes. These reactions can proceed through various mechanisms, including [2+2] cycloadditions. In such processes, the sulfonyl chloride can react with a carbon-carbon double or triple bond to form a four-membered ring. The specific conditions and the nature of the reactants influence the outcome and efficiency of these cycloaddition reactions.

Below is a representative table of electrophilic and cycloaddition reactions that alkanesulfonyl chlorides typically undergo. It is important to note that the specific reactivity of this compound may vary based on steric and electronic factors imparted by the hexane-3-yl group.

Reaction TypeReactantsProduct TypeGeneral Conditions
Sulfonamide Formation Alkanesulfonyl chloride, Primary/Secondary AmineSulfonamideBase (e.g., pyridine, triethylamine)
Sulfonate Ester Formation Alkanesulfonyl chloride, AlcoholSulfonate EsterBase (e.g., pyridine)
Friedel-Crafts Sulfonylation Alkanesulfonyl chloride, Aromatic CompoundAryl Alkyl SulfoneLewis Acid Catalyst (e.g., AlCl₃)
[2+2] Cycloaddition Alkanesulfonyl chloride, AlkeneThietane 1,1-dioxide derivativePhotochemical or thermal activation

Mechanistic Studies of C-S Bond Cleavage in Sulfonyl Halides

In the majority of reactions involving alkanesulfonyl chlorides, such as nucleophilic substitution at the sulfur atom, the carbon-sulfur (C-S) bond remains intact. The typical reaction pathway involves the cleavage of the sulfur-chlorine (S-Cl) bond. Mechanistic studies on the solvolysis of alkanesulfonyl halides suggest that these reactions predominantly proceed via an S_N2-like mechanism at the sulfur atom. nih.gov The high heterolytic bond-dissociation energy of the C-S bond makes its cleavage unfavorable under standard solvolytic conditions. nih.gov

However, specific reaction conditions have been developed to achieve the cleavage of the C-S bond in sulfonyl compounds, often in subsequent transformations of the products derived from sulfonyl chlorides. These reactions are of significant interest in synthetic chemistry as they allow for the removal of the sulfonyl group after it has served its purpose as an activating or directing group. Two primary mechanistic pathways for C-S bond cleavage are reductive desulfonylation and transition-metal-catalyzed desulfinative cross-coupling.

Reductive Desulfonylation:

Reductive desulfonylation involves the replacement of a C-S bond in a sulfone (often prepared from a sulfonyl chloride) with a carbon-hydrogen bond. wikipedia.org Mechanistic studies indicate that these reactions often proceed through a single-electron transfer (SET) mechanism, particularly when using reducing agents like metal amalgams. wikipedia.org The process can be initiated by the transfer of an electron to the sulfone, leading to the formation of a radical anion. This intermediate then fragments, cleaving the C-S bond to generate a sulfinate anion and an alkyl radical. The alkyl radical is subsequently reduced and protonated to yield the final alkane product. wikipedia.org

Transition-Metal-Catalyzed Desulfinative Cross-Coupling:

In recent years, transition-metal-catalyzed cross-coupling reactions of sulfonyl chlorides that proceed with the extrusion of sulfur dioxide (SO₂) have gained prominence. sioc-journal.cn These desulfinative reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position previously occupied by the sulfonyl group. The mechanism of these reactions typically involves the oxidative addition of the sulfonyl chloride to a low-valent transition metal catalyst. This is followed by the extrusion of SO₂ from the metal-sulfonyl complex, generating a metal-alkyl intermediate. This intermediate then participates in a cross-coupling cycle, typically involving transmetalation and reductive elimination, to form the final product. sioc-journal.cn

The table below summarizes the key aspects of these C-S bond cleavage mechanisms.

MechanismKey Intermediate(s)Typical ReagentsProduct(s)
Reductive Desulfonylation Radical anion, Alkyl radicalSodium amalgam, Samarium(II) iodide, Tributyltin hydrideAlkane, Sulfinate salt
Transition-Metal-Catalyzed Desulfinative Cross-Coupling Metal-sulfonyl complex, Metal-alkyl intermediatePalladium or Nickel catalyst, Base, Coupling partnerCross-coupled product (e.g., biaryl, alkene), SO₂

It is crucial to reiterate that these C-S bond cleavage reactions are not typically characteristic of the direct reactivity of sulfonyl chlorides themselves but rather of their derivatives (sulfones) or under specific catalytic conditions that promote desulfination.

Derivatization and Transformative Chemistry of Hexane 3 Sulfonyl Chloride

Formation of Sulfonate Esters and Sulfonyl Fluorides

Hexane-3-sulfonyl chloride can be readily converted into other important sulfonyl derivatives such as sulfonate esters and sulfonyl fluorides.

The reaction of this compound with alcohols in the presence of a non-nucleophilic base, such as pyridine, yields sulfonate esters. This transformation is crucial for activating alcohols, converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. The reaction proceeds efficiently at low temperatures to prevent premature side reactions of the reactive sulfonate ester product.

Sulfonyl fluorides are gaining prominence in chemical biology and drug discovery, particularly due to their application in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. The most conventional method for synthesizing sulfonyl fluorides is through a halogen exchange reaction with the corresponding sulfonyl chloride. This compound can be converted to hexane-3-sulfonyl fluoride by treatment with a suitable fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The use of potassium bifluoride under mild conditions can prevent the hydrolysis of the resulting sulfonyl fluoride.

Conversion to Sulfones and Sulfinic Acids

The sulfonyl group is a key functional moiety in many organic molecules, and this compound serves as a valuable starting material for the synthesis of sulfones and sulfinic acids.

Sulfones can be synthesized from sulfonyl chlorides through various methods. One common approach is the Friedel-Crafts sulfonylation, where a sulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.gov While this reaction works well for arylsulfonyl chlorides, the use of alkanesulfonyl chlorides like this compound can sometimes lead to low yields and side reactions. An alternative is the reaction with organometallic reagents, such as organozinc reagents, in the presence of a copper catalyst. rsc.org Additionally, radical-based methods, often initiated by light, can be employed to add the sulfonyl group across alkenes, leading to the formation of various sulfone-containing structures. researchgate.net

Sulfinic acids can be obtained by the reduction of sulfonyl chlorides. A variety of reducing agents can be employed for this transformation. The choice of reagent is often dictated by the specific properties of the desired sulfinic acid and the presence of other functional groups in the molecule.

Synthesis and Utility of Sulfonyl Azides Derived from this compound

Sulfonyl azides are versatile and energetic compounds with significant applications in organic synthesis. The preparation of hexane-3-sulfonyl azide (B81097) is achieved by reacting this compound with an azide source, most commonly sodium azide (NaN₃). The reaction can be carried out in various solvents, including acetone-water mixtures or under phase-transfer catalysis conditions to facilitate the reaction between the aqueous sodium azide and the organic-soluble sulfonyl chloride.

The resulting sulfonyl azides are valuable reagents for a range of chemical transformations. They are widely used as diazo-transfer reagents to convert primary amines into azides. Furthermore, sulfonyl azides serve as precursors for sulfonylnitrenes, which can undergo various insertion and addition reactions. They are also employed in radical amination processes, providing a powerful method for the formation of carbon-nitrogen bonds. Their utility extends to cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1-sulfonyl-1,2,3-triazoles.

Table 2: Key Applications of Sulfonyl Azides

Application Description
Diazo Transfer Conversion of primary amines to azides.
Radical Amination Formation of C-N bonds via radical intermediates.
Cycloadditions Synthesis of triazoles and other heterocycles.

Integration into Supported Reagents and Polymeric Systems

The immobilization of reagents on solid supports, such as polymers, offers significant advantages in organic synthesis, including simplified purification, the ability to drive reactions to completion by using excess reagent, and the potential for reagent recycling. Polystyrene-based sulfonyl chloride resins are commercially available and have been utilized in the synthesis of esters, amides, and other derivatives.

Following these established principles, this compound could be conceptually integrated into a polymeric system. This would involve the synthesis of a monomer containing the hexane-3-sulfonyl moiety, followed by polymerization, or by grafting the hexane-3-sulfonyl group onto a pre-formed polymer. Such a polymer-bound this compound could then be used as a supported reagent for the synthesis of libraries of sulfonamides or sulfonate esters, with the polymeric byproducts being easily removed by filtration.

Computational Chemistry and Theoretical Studies on Hexane 3 Sulfonyl Chloride

Electronic Structure and Bonding Investigations of the Sulfonyl Group

The nature of bonding within the sulfonyl (-SO₂-) group has been a subject of considerable theoretical interest. Modern computational methods, such as Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) analyses, have significantly clarified the electronic structure, moving beyond classical bonding models. nih.govacs.org

Historically, the bonding in the sulfonyl group was often described using Lewis structures that violated the octet rule, invoking the participation of sulfur's 3d-orbitals to form double bonds with oxygen (S=O). nih.govresearchgate.net However, numerous computational studies have cast serious doubt on this model, indicating that d-orbital participation is not a significant factor in the bonding of sulfonyl compounds. nih.govacs.org

Table 1: Summary of NBO/NRT Analysis Findings for the Sulfonyl Group
FindingDescriptionReference
Bonding Model Highly polarized single bonds (S⁺-O⁻) augmented by reciprocal hyperconjugation. nih.govacs.org
D-Orbital Participation Considered insignificant in the overall bonding scheme. researchgate.net
Key Interactions Reciprocal n → σ* donor-acceptor interactions between oxygen/chlorine lone pairs and sulfur antibonding orbitals. nih.gov
Hybridization The sulfur atom is typically described with sp³-like hybridization in this model. nih.gov

The bonding model described above underscores the importance of polar interactions. The large difference in electronegativity between sulfur and oxygen results in highly polarized S-O bonds, with significant negative charge accumulating on the oxygen atoms and a corresponding positive charge on the sulfur atom. nih.govacs.org The S-Cl bond is also polar, though to a lesser extent. This charge distribution creates a large molecular dipole moment and is fundamental to the reactivity of the sulfonyl chloride group.

Computational methods like Mulliken population analysis, NBO analysis, or methods based on the Atoms in Molecules (AIM) theory can be used to quantify the partial atomic charges. The calculated charge distribution highlights the electrophilic nature of the sulfur atom, making it susceptible to attack by nucleophiles. The significant dipole moment also governs intermolecular interactions. researchgate.net

Table 2: Typical Calculated Partial Atomic Charges in a Model Sulfonyl Chloride (R-SO₂Cl)
AtomExpected Partial Charge (a.u.)Implication
Sulfur (S) Highly Positive (e.g., > +1.0)Electrophilic center, site of nucleophilic attack.
Oxygen (O) Highly Negative (e.g., ~ -0.8)Site for hydrogen bonding and coordination to electrophiles.
Chlorine (Cl) Slightly NegativeActs as the leaving group in substitution reactions.
Carbon (attached to S) Slightly PositiveInfluenced by the electron-withdrawing sulfonyl group.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of reactions involving sulfonyl chlorides. mdpi.comcore.ac.uk These calculations allow researchers to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For Hexane-3-sulfonyl chloride, a primary reaction is nucleophilic substitution at the sulfur center, where the chloride ion is displaced. DFT studies on analogous arenesulfonyl chlorides have shown that these reactions typically proceed via a single transition state, consistent with a bimolecular nucleophilic substitution (Sₙ2) mechanism. mdpi.com The calculations can provide detailed geometric information about the transition state, which is often a trigonal bipyramidal structure, and determine the reaction's activation energy (ΔG‡). mdpi.comcdnsciencepub.com This information is critical for understanding reaction rates and selectivity. For instance, calculations have been used to compare the Sₙ2 pathway with alternative mechanisms, such as an addition-elimination pathway, and to determine which is energetically favored under different conditions. mdpi.com

Table 3: Data from DFT Calculations of a Representative Sₙ2 Reaction of a Sulfonyl Chloride
ParameterDescriptionTypical FindingReference
Mechanism The favored reaction pathway.Concerted Sₙ2 mechanism via a single transition state. mdpi.com
Transition State (TS) Geometry Arrangement of atoms at the highest point on the reaction coordinate.Trigonal bipyramidal structure around the sulfur atom. cdnsciencepub.com
Activation Energy (ΔG‡) The Gibbs free energy barrier for the reaction.Calculated values correlate well with experimental reaction rates. mdpi.com
Key Bond Distances in TS Distances of the incoming nucleophile and outgoing leaving group from sulfur.Incoming Nu-S and outgoing S-Cl bonds are elongated compared to stable species. mdpi.com

In Silico Modeling for Reactivity Prediction and Design

In silico modeling uses computational methods to predict the reactivity and properties of molecules, aiding in the rational design of new compounds and processes. For sulfonyl chlorides, this often involves developing Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. magtech.com.cnnd.edu

These models establish a mathematical relationship between a molecule's calculated properties (descriptors) and its observed reactivity. Descriptors can include electronic properties (e.g., partial atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and topological indices. For example, the rates of chloride exchange in a series of arenesulfonyl chlorides have been successfully correlated with Hammett substituent constants using DFT calculations, demonstrating a predictive model for reactivity based on electronic effects. mdpi.com Similarly, the solvolysis rates of sulfonyl chlorides have been correlated using parameters that describe solvent nucleophilicity and ionizing power, allowing for the prediction of reactivity in different media. mdpi.comnih.gov Such models are powerful tools for screening virtual libraries of compounds and prioritizing candidates for synthesis, saving significant time and resources.

Conformational Analysis and Stereochemical Considerations

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. libretexts.org Conformational analysis, the study of the energies and populations of these different spatial arrangements, can be effectively performed using computational methods. scribd.com The key rotations are around the C3-S bond and the C-C bonds within the hexyl chain. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This allows for the identification of low-energy (stable) staggered conformations and high-energy (unstable) eclipsed conformations. libretexts.org

Furthermore, this compound is a chiral molecule, with the stereocenter located at the C3 position of the hexane (B92381) chain. This means it exists as two non-superimposable mirror images, the (R) and (S) enantiomers. Computational studies can be used to analyze the distinct conformational preferences of each enantiomer. Understanding the three-dimensional structure and relative stability of different conformers is crucial, as the reactivity and biological activity of a molecule can be highly dependent on its preferred shape. acs.orgnih.gov Theoretical calculations of properties like vibrational frequencies or optical rotation can also aid in the experimental characterization of the different stereoisomers.

Table 4: Conformational and Stereochemical Aspects of this compound
AspectDescriptionComputational Approach
Conformational Flexibility Rotation is possible around the C3-S, C2-C3, and C3-C4 bonds, leading to multiple conformers.Potential energy surface scans to identify energy minima (staggered) and maxima (eclipsed).
Chirality The C3 carbon is a stereocenter, leading to (R) and (S) enantiomers.Modeling and energy calculation of both enantiomers and their respective conformers.
Relative Stabilities Different conformers (e.g., anti vs. gauche) have different energies due to steric and electronic effects.Calculation of relative Gibbs free energies (ΔG) to determine the population of each conformer at equilibrium.
Spectroscopic Prediction Prediction of properties to help identify specific stereoisomers.Calculation of vibrational spectra (IR, Raman) or optical rotation for comparison with experimental data.

Advanced Analytical and Spectroscopic Characterization Techniques for Hexane 3 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules. For hexane-3-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Advanced ¹H and ¹³C NMR for Structural Assignment

The structural assignment of this compound is achieved through detailed analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group, which deshields adjacent protons and carbons.

The ¹H NMR spectrum is predicted to show distinct signals for the different methylene (B1212753) and methyl groups in the hexane (B92381) chain. The proton at the C3 position, being directly attached to the carbon bearing the sulfonyl chloride group, is expected to be the most downfield signal among the aliphatic protons due to strong deshielding. The signals for the other protons would appear further upfield, with their chemical shifts and multiplicities determined by their proximity to the sulfonyl chloride group and spin-spin coupling with neighboring protons.

Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon atom at the C3 position (C-SO₂Cl) will be significantly downfield shifted. The chemical shifts of the other carbon atoms will decrease as their distance from the electron-withdrawing group increases.

Predicted NMR Data for this compound

Note: The following data is predicted and may vary from experimental values.

Predicted ¹H NMR Data
PositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-1 (CH₃)~0.9 - 1.0Triplet (t)~7.0
H-2 (CH₂)~1.4 - 1.6Multiplet (m)-
H-3 (CH)~3.5 - 3.7Multiplet (m)-
H-4 (CH₂)~1.8 - 2.0Multiplet (m)-
H-5 (CH₂)~1.3 - 1.5Multiplet (m)-
H-6 (CH₃)~0.9 - 1.0Triplet (t)~7.0
Predicted ¹³C NMR Data
PositionPredicted Chemical Shift (ppm)
C-1~13.5
C-2~22.0
C-3~75.0
C-4~28.0
C-5~20.0
C-6~13.8

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between adjacent protons. For instance, the proton at C3 would show correlations to the protons at C2 and C4. Similarly, the protons of the terminal methyl group (C1) would show a correlation to the adjacent methylene protons (C2), and the C6 methyl protons to the C5 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group in this compound would give a cross-peak, linking the chemical shift of the proton to the chemical shift of the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for piecing together the carbon skeleton. For example, the proton at C3 would show correlations to C1, C2, C4, and C5. The protons of the methyl group at C1 would show correlations to C2 and C3, helping to confirm the connectivity of the alkyl chain.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the detection and quantification of trace amounts of this compound in complex matrices. The liquid chromatography step separates the analyte from other components in the sample, and the tandem mass spectrometer provides two stages of mass analysis for high specificity.

In a typical positive ion mode ESI-MS/MS experiment, the parent ion of this compound would be selected in the first mass analyzer. This ion would then be subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for alkyl sulfonyl chlorides involve the loss of the chlorine atom, followed by the loss of sulfur dioxide, leading to the formation of an alkyl cation.

Plausible Mass Spectrometry Fragmentation of this compound

Fragment IonProposed Structurem/z (for ³⁵Cl)Significance
[M+H]⁺[C₆H₁₃SO₂Cl+H]⁺185Protonated molecule
[M-Cl]⁺[C₆H₁₃SO₂]⁺149Loss of chlorine radical
[M-SO₂Cl]⁺[C₆H₁₃]⁺85Loss of sulfonyl chloride radical
[C₄H₉]⁺[CH₃CH₂CH₂CH₂]⁺57Fragmentation of the alkyl chain
[C₂H₅]⁺[CH₃CH₂]⁺29Fragmentation of the alkyl chain

Derivatization Strategies for Enhanced Detection

To further enhance the sensitivity and selectivity of LC-MS/MS analysis, especially in complex biological or environmental samples, derivatization can be employed. Sulfonyl chlorides are reactive electrophiles and can readily react with nucleophiles to form stable derivatives with improved ionization efficiency.

A common strategy involves the reaction of the sulfonyl chloride with an amine-containing derivatizing agent. For instance, reaction with a primary or secondary amine, such as piperidine (B6355638) or a substituted aniline, would yield the corresponding sulfonamide. These derivatizing agents can be chosen to contain a permanently charged group or a group that is easily ionizable, such as a quaternary ammonium (B1175870) or a pyridinium (B92312) moiety. This pre-column derivatization can significantly improve the response in electrospray ionization mass spectrometry, leading to lower detection limits.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, the IR and Raman spectra will be dominated by the characteristic vibrations of the sulfonyl chloride group and the alkyl chain. The sulfonyl group (SO₂) gives rise to two very strong and characteristic stretching vibrations. The S-Cl stretch also has a characteristic frequency. The rest of the spectrum will be composed of the various stretching and bending vibrations of the C-H and C-C bonds of the hexane backbone.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C-H stretch (alkane)2850 - 30002850 - 3000Medium to Strong (IR), Strong (Raman)
CH₂ bend (scissoring)~1465~1465Medium (IR)
CH₃ bend (asymmetric)~1450~1450Medium (IR)
CH₃ bend (symmetric)~1375~1375Medium (IR)
SO₂ asymmetric stretch1370 - 14101370 - 1410Very Strong (IR), Weak (Raman)
SO₂ symmetric stretch1166 - 12041166 - 1204Very Strong (IR), Strong (Raman)
S-Cl stretch~560 - 600~560 - 600Strong (IR and Raman)
C-S stretch~600 - 800~600 - 800Medium to Weak (IR), Strong (Raman)

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method provides unequivocal data on bond lengths, bond angles, and torsional angles, thereby defining the exact molecular conformation and packing within a crystal lattice. nih.gov The application of single-crystal X-ray crystallography to this compound would yield a detailed structural model, offering fundamental insights into its molecular geometry.

While a specific, publicly available crystal structure for this compound has not been reported in seminal literature, the technique's application would follow a standard procedure. The first, and often most challenging, step involves growing a high-quality single crystal of the compound, which should be pure and sufficiently large (typically >0.1 mm). wikipedia.org This crystal is then mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a unique set of reflections of varying intensities, is meticulously recorded as the crystal is rotated. libretexts.org

By analyzing the positions and intensities of these diffracted X-rays, a three-dimensional map of electron density within the crystal can be generated. wikipedia.org This map is then interpreted to locate the precise positions of each atom (Carbon, Hydrogen, Sulfur, Oxygen, and Chlorine) in the this compound molecule. The resulting structural solution reveals critical intramolecular details. For instance, it would precisely define the geometry around the chiral center at the third carbon atom and the tetrahedral arrangement around the sulfur atom of the sulfonyl chloride group. Furthermore, the analysis would elucidate intermolecular interactions, such as van der Waals forces, that dictate how the molecules pack together in the solid state.

The table below illustrates the type of detailed structural parameters that would be obtained from a successful X-ray crystallographic analysis of this compound.

Interactive Data Table: Hypothetical Crystallographic Data for this compound Note: The following values are representative expectations for similar aliphatic sulfonyl chlorides and are for illustrative purposes only, as a specific crystal structure for this compound is not publicly available.

Parameter Atoms Involved Expected Value (Å or °)
Bond Length S=O ~1.42 Å
Bond Length S-Cl ~2.05 Å
Bond Length S-C ~1.78 Å
Bond Length C-C ~1.53 Å
Bond Angle O=S=O ~120°
Bond Angle O=S-Cl ~108°
Bond Angle O=S-C ~109°
Bond Angle Cl-S-C ~100°

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. For a substance like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as powerful methods for assessing purity and profiling reaction mixtures.

Gas Chromatography (GC)

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC analysis is a primary method for its purity assessment. The technique separates components of a mixture based on their differential partitioning between a stationary phase (within a capillary column) and a mobile phase (an inert carrier gas). core.ac.uk

In a typical GC analysis of an alkanesulfonyl chloride, a non-polar or medium-polarity capillary column, such as one with a poly(5% phenyl/95% methylsiloxane) stationary phase (e.g., RTX-5MS), is employed. rsc.org Helium is commonly used as the carrier gas. The sample is injected into a heated inlet, where it vaporizes before being swept onto the column. A programmed temperature gradient is often used to ensure efficient separation of the target analyte from any impurities or starting materials. Detection can be accomplished using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. core.ac.ukrsc.org It is important to note that some sulfonyl chlorides can exhibit thermal degradation in the GC inlet; in such cases, derivatization into more stable compounds like sulfonamides may be performed prior to analysis. core.ac.uk

Interactive Data Table: Typical Gas Chromatography (GC) Parameters for Alkanesulfonyl Chloride Analysis

Parameter Condition/Setting Rationale/Reference
Column RTX-5MS (30 m x 0.25 mm, 0.25 µm) Common non-polar column for general-purpose separation of organic compounds. rsc.org
Carrier Gas Helium Inert and provides good resolution. rsc.org
Inlet Temperature 250 - 280 °C Ensures rapid volatilization of the analyte. rsc.org
Oven Program Initial hold at 50 °C, ramp at 25 °C/min to 300 °C A temperature gradient allows for the separation of compounds with a range of boiling points. rsc.org

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | MS provides structural identification, while FID offers robust quantification. core.ac.ukrsc.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a complementary technique used for separating compounds in a liquid mobile phase. It is especially useful for less volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most common.

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is polar. sielc.compatsnap.com A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape. sielc.compatsnap.com The separation is based on the hydrophobic interactions of the analyte with the stationary phase; more non-polar compounds are retained longer on the column. A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often used to elute compounds with varying polarities. Detection is commonly achieved with an Ultraviolet (UV) detector, although sulfonyl chlorides have a weak chromophore, or more universally with a mass spectrometer (LC-MS). google.com

Interactive Data Table: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Sulfonyl Chloride Analysis

Parameter Condition/Setting Rationale/Reference
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) Standard for separating non-polar to moderately polar organic molecules. patsnap.com
Mobile Phase A Water (often with 0.1% formic acid) The polar component of the mobile phase system. sielc.com
Mobile Phase B Acetonitrile The organic modifier used to elute the analyte. sielc.compatsnap.com
Elution Mode Gradient (e.g., 5% to 95% B over 10 minutes) Provides efficient separation of components with different polarities. google.com
Flow Rate 1.0 mL/min A typical analytical flow rate for a 4.6 mm ID column. patsnap.com

| Detector | Mass Spectrometry (MS) or UV (at low wavelength) | MS offers high specificity and sensitivity, which is beneficial for weakly UV-absorbing compounds. sielc.com |

Applications of Hexane 3 Sulfonyl Chloride in Advanced Organic Synthesis

Function as a Protecting Group in Multi-Step Syntheses

The formation of a stable sulfonamide linkage by reacting Hexane-3-sulfonyl chloride with a primary or secondary amine illustrates its potential application as a protecting group for amines in multi-step synthetic sequences. While not its most commonly cited role, the resulting N-sulfonyl derivative effectively masks the nucleophilicity and basicity of the amine. This allows for subsequent chemical transformations to be carried out at other reactive sites of the molecule without interference from the protected amino group. The robustness of the sulfonamide bond under various reaction conditions makes this compound a candidate for protecting amines during complex syntheses.

Strategic Building Block for Diverse Organic Scaffolds

The following table details the reactants and conditions for the synthesis of a specific N-(3-(3,5-dichloro-4-fluorophenyl)-1-methyl-4-oxo-3,4-dihydroquinazolin-7-yl)hexane-3-sulfonamide.

Reactant 1Reactant 2SolventTemperatureReaction Time
7-amino-3-(3,5-dichloro-4-fluorophenyl)-1-methylquinazolin-4(3H)-oneThis compoundPyridine65 °C60 hours

Role in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The primary role of this compound in bond formation is the creation of a carbon-heteroatom (specifically, a sulfur-nitrogen) bond when reacting with amines to form sulfonamides.

Based on available scientific literature and patent documents, there are no specific documented instances of this compound being used in cross-coupling methodologies for the formation of carbon-carbon bonds.

There is no information available in the reviewed literature detailing the use of derivatives of this compound in olefination reactions.

Contribution to Functional Group Interconversions and Activations

The most direct application of this compound in functional group interconversions is the transformation of amines into sulfonamides. This reaction proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable S-N bond. google.com An example of this is the reaction between 7-amino-3-(3,5-dichloro-4-fluorophenyl)-1-methylquinazolin-4(3H)-one and this compound in the presence of pyridine. google.com This conversion is significant as it replaces a basic amino group with a non-basic sulfonamide group, thereby altering the chemical properties of the molecule.

Use in Combinatorial Chemistry and Library Synthesis

The reaction of this compound with amines to form sulfonamides is a type of transformation that is well-suited for combinatorial chemistry and the synthesis of compound libraries. By reacting this compound with a diverse range of amines, a library of novel sulfonamides can be generated. This approach is valuable in drug discovery and materials science for the rapid generation of new chemical entities with varied structures and properties. The synthesis of 4-oxo-3,4-dihydroquinazolinone derivatives serves as a specific example of how this chemistry can be applied to create complex molecules that could be part of a larger chemical library. google.com

Role of Hexane 3 Sulfonyl Chloride in Medicinal Chemistry and Drug Discovery

Precursor in the Synthesis of Pharmaceutically Relevant Sulfonamides

Hexane-3-sulfonyl chloride serves as a key building block in the synthesis of certain sulfonamide-containing compounds. The sulfonyl chloride group is a reactive moiety that readily undergoes reactions with primary and secondary amines to form stable sulfonamide linkages. This reactivity is harnessed in medicinal chemistry to introduce the hexane-3-sulfonyl group into larger, more complex molecules.

A notable application of this compound is in the synthesis of 4-oxo-3,4-dihydroquinazolinone derivatives. In one documented synthetic route, this compound is reacted with an amino-substituted quinazolinone precursor in pyridine. The reaction mixture is heated to facilitate the formation of the sulfonamide bond. The resulting product is then purified using chromatographic techniques, such as silica (B1680970) gel column chromatography and reverse-phase chromatography, to isolate the desired 4-oxo-3,4-dihydroquinazolinone compound bearing the hexane-3-sulfonyl moiety.

While there is no specific information available in the public domain regarding the use of this compound in the design of anti-infective agents, its application in the synthesis of enzyme inhibitors has been documented. Specifically, it has been used in the creation of BRAF inhibitors. BRAF is a protein kinase that is often mutated in various cancers, including melanoma. mskcc.orgnih.gov Inhibitors of this enzyme are a critical component of targeted cancer therapy.

The 4-oxo-3,4-dihydroquinazolinone compounds synthesized using this compound have been investigated for their potential to act as BRAF inhibitors. The hexane-3-sulfonyl group in these molecules plays a role in modulating the physicochemical properties and biological activity of the final compound. The synthesis of these potential therapeutic agents underscores the importance of this compound as a reagent in the development of targeted enzyme inhibitors for oncological indications.

Reactant 1 Reactant 2 Reaction Conditions Product Class Therapeutic Target
Amino-substituted quinazolinoneThis compoundPyridine, 65 °C4-oxo-3,4-dihydroquinazolinoneBRAF kinase

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance a drug's activity or pharmacokinetic profile, is a fundamental strategy in medicinal chemistry. u-tokyo.ac.jpufrj.brctppc.org Sulfonamides are well-established bioisosteres of amides. tandfonline.comresearchgate.net However, there is no specific research available in the public domain that explores the use of sulfonamides derived from this compound as amide bioisosteres.

Applications in Radiopharmaceutical Chemistry

Radiopharmaceutical chemistry involves the design and synthesis of radioactive compounds for diagnostic imaging and targeted radiotherapy. pharmacylibrary.com While sulfonyl chlorides can be used in the synthesis of various molecules, there is no publicly available research that specifically details the application of this compound in the development of radiopharmaceuticals.

Utility in Chemical Biology as "Click" Chemistry Handles

"Click" chemistry refers to a class of biocompatible reactions that are rapid, high-yielding, and specific. wikipedia.org The sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, a type of click chemistry, has gained prominence in chemical biology and drug discovery. While sulfonyl fluorides are key reagents in SuFEx, they can be synthesized from the corresponding sulfonyl chlorides. However, there is no specific information in the public domain on the use of this compound as a precursor for a "click" chemistry handle.

Structure-Activity Relationship (SAR) Studies of this compound-Derived Compounds

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. nih.gov For the 4-oxo-3,4-dihydroquinazolinone-based BRAF inhibitors synthesized using this compound, SAR studies would involve synthesizing a series of analogues with variations in the hexane-3-sulfonyl group and other parts of the molecule to understand how these changes affect the compound's potency and selectivity as a BRAF inhibitor. However, detailed SAR studies specifically for compounds derived from this compound are not publicly available.

Environmental Considerations and Green Chemistry Approaches in Hexane 3 Sulfonyl Chloride Research

Development of Environmentally Benign Synthetic Protocols

Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents and volatile organic solvents, leading to significant environmental concerns. Green chemistry principles are being applied to develop more sustainable alternatives.

A key focus in green chemistry is the reduction or replacement of hazardous organic solvents. Research has shown that water can be a viable reaction medium for the synthesis of some sulfonyl chlorides, particularly aryl sulfonyl chlorides. Current time information in Pittsburgh, PA, US. The low solubility of the sulfonyl chloride product in water can facilitate its separation and purification, minimizing the need for organic extraction solvents. Current time information in Pittsburgh, PA, US.

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents. These solvents are typically composed of a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea (B33335) or glycerol). researchgate.net Their advantages include low volatility, non-flammability, biodegradability, and the ability to dissolve a wide range of reactants. mdpi.com For reactions involving sulfonyl chlorides, such as sulfonamide synthesis, DESs like choline chloride/glycerol and choline chloride/urea have been successfully employed, allowing for reactions to proceed at room temperature with high yields. The use of DESs can also simplify product isolation, often requiring only the addition of water to precipitate the product, thereby reducing the reliance on volatile organic compounds for extraction.

Table 1: Examples of Green Solvents in Sulfonamide Synthesis from Sulfonyl Chlorides

Solvent System Reactants Conditions Yield Reference
Choline chloride/Glycerol Sulfonyl chloride, Amine Room Temperature, 2-12 h Up to 97%
Choline chloride/Urea Sulfonyl chloride, Amine Room Temperature, 2-12 h Up to 97%
Water Aryl diazonium salt, Thionyl chloride, Copper salt Aqueous acidic conditions >70% Current time information in Pittsburgh, PA, US.

Catalytic methods offer a pathway to more sustainable chemical processes by enabling reactions to occur under milder conditions and with higher selectivity, which reduces energy consumption and waste generation. In the context of sulfonyl chloride synthesis, various catalytic systems have been explored. For instance, copper salts have been traditionally used as catalysts in the Meerwein reaction for the preparation of aryl sulfonyl chlorides from diazonium salts. Current time information in Pittsburgh, PA, US.

More recently, photocatalysis has emerged as a powerful tool in green synthesis. Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been employed for the production of sulfonyl chlorides under visible light irradiation at room temperature. This approach avoids the use of transition metals and harsh reaction conditions, offering a more sustainable alternative.

A core principle of green chemistry is the minimization of waste. This can be achieved by designing synthetic routes with high atom economy and by finding valuable applications for any by-products. In sulfonyl chloride synthesis, waste can be reduced by moving away from stoichiometric reagents that generate significant inorganic waste. nih.gov For example, using catalytic systems reduces the amount of catalyst waste.

Furthermore, by-products from the synthesis can sometimes be recovered and reused. For instance, in syntheses utilizing N-chlorosuccinimide (NCS) as a chlorinating agent, the succinimide (B58015) by-product can be recovered and re-chlorinated to regenerate NCS, creating a more circular and less wasteful process. While direct valorization of by-products from hexane-3-sulfonyl chloride synthesis is not widely reported, the principles of circular economy encourage the exploration of such possibilities.

Environmental Fate and Transformation of Alkanesulfonyl Chlorides

Understanding the environmental behavior of chemical compounds is crucial for assessing their potential impact. The fate of alkanesulfonyl chlorides in the environment is governed by a combination of abiotic and biotic degradation processes.

Alkanesulfonyl chlorides are reactive compounds that can undergo abiotic degradation in the environment. One of the primary degradation pathways is hydrolysis, where the compound reacts with water. The rate of hydrolysis can be influenced by factors such as pH and temperature. rsc.orgresearchgate.net For sulfonyl chlorides in general, hydrolysis leads to the formation of the corresponding sulfonic acid and hydrochloric acid. nih.govbeilstein-journals.org The persistence of an alkanesulfonyl chloride in an aqueous environment is therefore dependent on its rate of hydrolysis. nih.govnih.gov

Another potential abiotic degradation mechanism for chlorinated organic compounds is reductive dechlorination. wikipedia.orgtpsgc-pwgsc.gc.ca This process involves the removal of chlorine atoms and their replacement with hydrogen, and it can be facilitated by reduced iron minerals in anaerobic environments. provectusenvironmental.comresearchgate.net While extensively studied for other chlorinated solvents, the specific role of reductive dechlorination in the environmental fate of alkanesulfonyl chlorides is less well-documented but remains a plausible degradation pathway under reducing conditions. wikipedia.orgregenesis.comnih.gov

Table 2: Potential Abiotic Degradation Pathways for Alkanesulfonyl Chlorides

Degradation Mechanism Description Potential Products Environmental Conditions
Hydrolysis Reaction with water, cleaving the sulfonyl chloride bond. rsc.orgnih.gov Alkanesulfonic acid, Hydrochloric acid Aqueous environments
Reductive Dechlorination Removal of chlorine and replacement with hydrogen. wikipedia.orgtpsgc-pwgsc.gc.caprovectusenvironmental.com Alkanesulfonyl hydride (less likely), subsequent reaction products Anaerobic, reducing conditions (e.g., in the presence of iron minerals)

The environmental transformation of alkanesulfonyl chlorides can lead to the formation of various metabolites. The primary hydrolysis product, the corresponding alkanesulfonic acid, is generally more water-soluble and may have different environmental mobility and toxicity profiles than the parent compound.

A significant area of environmental concern is the potential for certain chemical compounds to act as precursors to persistent organic pollutants (POPs). Per- and polyfluoroalkyl substances (PFAS) are a prominent class of POPs. While there is no direct evidence in the reviewed literature linking non-fluorinated alkanesulfonyl chlorides like this compound to the formation of PFAS, the structural similarity of their derivatives to certain PFAS precursors warrants consideration. For example, perfluoroalkyl sulfonamides are known precursors to perfluorooctane (B1214571) sulfonate (PFOS) and other perfluoroalkane sulfonic acids (PFSAs). harvard.edu These precursor compounds can undergo biotic or abiotic transformation in the environment to form the highly persistent terminal PFAS compounds. harvard.edu Given that this compound is a reagent used to produce sulfonamides, it is conceivable that if it were used in conjunction with fluorinated amines, it could contribute to the formation of PFAS precursors. However, this is a hypothetical pathway and requires further investigation.

Compound Index

Compound Name
This compound
Choline chloride
Urea
Glycerol
N-chlorosuccinimide
Succinimide
Sulfonic acid
Hydrochloric acid
Perfluoroalkane sulfonic acids
Perfluorooctane sulfonate

Future Research Directions for Hexane 3 Sulfonyl Chloride

Exploration of Unconventional Reactivity and Synthetic Pathways

The sulfonyl chloride functional group is a well-established electrophilic moiety, widely used in the synthesis of sulfonamides and sulfonate esters. molport.com However, the reactivity of sulfonyl chlorides extends beyond these conventional transformations into areas such as annulations, radical reactions, and ionic reactions. magtech.com.cn Future research should systematically investigate the participation of Hexane-3-sulfonyl chloride in these less conventional pathways. The branched nature of the alkyl chain, with the sulfonyl group at the 3-position, may introduce unique steric and electronic effects compared to its linear isomer, 1-hexanesulfonyl chloride, potentially leading to novel reaction outcomes and selectivities.

Furthermore, the development of new synthetic routes to this compound is a critical research direction. Traditional methods for preparing sulfonyl chlorides often involve reagents like chlorosulfonic acid or the oxidation of thiols. orgsyn.orgrsc.org Research into catalytic and more regioselective methods could provide more efficient and controlled access to this specific isomer. For instance, exploring photocatalytic methods, which have been successfully applied to other sulfonyl chlorides, could offer a milder and more selective synthetic strategy. acs.org

Research FocusPotential MethodsScientific Rationale
Unconventional Reactivity Radical-mediated cyclizations, [2+2] annulations, transition-metal-catalyzed cross-coupling. magtech.com.cnThe branched alkyl structure could influence reaction kinetics and stereochemical outcomes, leading to novel molecular architectures.
Novel Synthetic Pathways Regioselective sulfochlorination of hexane (B92381), photocatalytic synthesis from alternative precursors, enzymatic synthesis. acs.orgTo develop more efficient, scalable, and environmentally benign routes that provide specific access to the 3-isomer over other isomers.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers powerful tools to accelerate materials discovery and synthetic planning. nih.gov These computational approaches can be pivotal in charting the future of this compound research. ML models, trained on vast datasets of chemical reactions, can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel retrosynthetic pathways. acs.orgrsc.org

For this compound, AI/ML could be employed to:

Predict Reactivity: Develop models that forecast its behavior in a wide range of chemical environments, identifying high-yield reaction conditions and minimizing wasteful trial-and-error experimentation. tue.nl

Accelerate Synthesis Planning: Utilize retrosynthesis algorithms to design the most efficient and cost-effective pathways for its synthesis and for the synthesis of complex target molecules derived from it. acs.org

Discover Novel Reactions: Train algorithms to identify entirely new transformations where this compound could serve as a key reagent, expanding its synthetic utility beyond known precedents.

The integration of these in silico tools represents a paradigm shift, enabling researchers to navigate the vast chemical space with greater speed and precision, ultimately reducing the time and resources required to translate theoretical possibilities into practical applications. nih.gov

Expansion into Novel Material Science Applications

While sulfonyl chlorides are primarily known as synthetic intermediates, their derivatives hold significant potential in material science. The sulfonamide and sulfonate ester linkages derived from this compound can serve as robust building blocks for new polymers and functional materials. Future research should focus on leveraging this compound as a monomer or a modifying agent to create materials with tailored properties.

Potential research avenues include:

Specialty Polymers: Polymerizing derivatives of this compound to create polysulfonamides or polysulfonates. The specific branched structure of the hexane group could impart unique characteristics to the resulting polymer, such as enhanced solubility in organic solvents, altered thermal stability, or specific mechanical properties.

Functional Surfaces and Coatings: Grafting this compound onto surfaces to modify their chemical and physical properties. This could be used to create hydrophobic or oleophobic coatings, anti-fouling surfaces, or materials with specific adhesive properties.

Membrane Technology: Incorporating the sulfonyl group into polymer membranes for applications in filtration, separation, or fuel cells. The sulfonyl moiety can influence ion transport and other critical membrane functions.

By exploring these applications, research can position this compound as a valuable component in the development of next-generation materials for a variety of technological fields.

Enhanced Sustainability and Circular Economy Principles in Manufacturing Processes

Aligning chemical manufacturing with principles of green chemistry and the circular economy is a paramount goal for modern science. Future research on this compound must prioritize the development of sustainable and environmentally responsible production methods. This involves moving away from hazardous reagents and minimizing waste generation.

Key areas for sustainable research include:

Green Synthetic Methods: A promising approach involves the oxyhalogenation of corresponding thiols or disulfides using reagents like oxone in water, which avoids harsh organic solvents and toxic chemicals. rsc.org Adapting such methods for the regioselective synthesis of this compound would represent a significant advancement in sustainable chemistry.

Catalytic Processes: Developing catalytic systems that can produce the compound with high efficiency and selectivity would reduce the stoichiometric waste associated with traditional methods. This includes exploring biocatalysis or heterogeneous catalysis, where the catalyst can be easily recovered and reused.

Atom Economy and Waste Valorization: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product (high atom economy). Furthermore, research could investigate methods to convert any byproducts into valuable chemicals, adhering to the principles of a circular economy.

By embedding sustainability into the core of the research and development process, the future manufacturing of this compound and its derivatives can be both economically viable and environmentally benign.

Q & A

Q. What are the recommended laboratory methods for synthesizing Hexane-3-sulfonyl chloride?

this compound is typically synthesized via sulfonation of hexane derivatives followed by chlorination. For example, sulfonic acid intermediates (e.g., 1-hexanesulfonic acid sodium salt) can be generated using sulfonating agents like sulfur trioxide or chlorosulfonic acid, followed by treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride . Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products such as disulfonates or over-chlorination byproducts.

Q. How should this compound be purified and characterized after synthesis?

Purification often involves fractional distillation under reduced pressure or column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate). Characterization requires a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm the sulfonyl group and alkyl chain structure.
  • FT-IR to identify S=O stretching vibrations (~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹).
  • Mass spectrometry (EI or ESI) to verify molecular ion peaks and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

Despite some classifications as non-hazardous , standard precautions for reactive sulfonyl chlorides apply:

  • Use respiratory protection (N95 masks or fume hoods) to avoid inhalation of vapors/aerosols.
  • Wear impermeable gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact.
  • Store in a cool, dry place away from moisture to prevent hydrolysis to sulfonic acids .

Q. How can researchers optimize HPLC analysis for this compound and its derivatives?

Mobile phases containing ion-pairing agents (e.g., 50 mM hexanesulfonic acid sodium salt adjusted to pH 2.0 with trifluoroacetic acid) improve peak resolution for sulfonyl chlorides. A gradient elution with acetonitrile/water mixtures (e.g., 40–60% organic phase) enhances separation efficiency. System suitability tests (e.g., tailing factor <2) ensure reproducibility .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of this compound with amines?

The sulfonyl chloride reacts via a two-step mechanism:

  • Initial nucleophilic attack by the amine on the electrophilic sulfur atom, forming a tetrahedral intermediate.
  • Elimination of HCl to yield the sulfonamide product. Steric hindrance from the hexane chain at the 3-position can slow reactivity, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) to accelerate kinetics .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies show:

  • Hydrolysis : Rapid degradation in aqueous media (t½ <1 hour at pH 7), forming 3-hexanesulfonic acid.
  • Thermal stability : Decomposes above 80°C, releasing SO₂ and HCl. Storage recommendations include anhydrous environments (e.g., molecular sieves) and inert atmospheres (argon) to prolong shelf life .

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Discrepancies often arise from impurities (e.g., residual sulfonic acids) or divergent reaction conditions. Systematic approaches include:

  • Replicating experiments under controlled humidity and temperature.
  • Cross-validating results with multiple analytical methods (e.g., HPLC, TLC, and NMR).
  • Computational modeling (DFT) to predict reactivity trends based on electronic effects .

Q. What strategies mitigate side products during sulfonamide synthesis using this compound?

Common side products (e.g., disulfonamides) arise from excess sulfonyl chloride or incomplete amine activation. Mitigation strategies:

  • Use stoichiometric control (1:1 molar ratio of amine to sulfonyl chloride).
  • Add scavengers (e.g., triethylamine) to neutralize HCl and shift equilibrium toward product formation.
  • Employ low-temperature reactions (–20°C) to reduce secondary reactions .

Q. How can computational modeling predict the electrophilic reactivity of this compound?

Density Functional Theory (DFT) calculations can map the molecule’s electrostatic potential surface, identifying electron-deficient regions (e.g., sulfur atom) prone to nucleophilic attack. Parameters like LUMO energy and Fukui indices quantify reactivity, aiding in predicting regioselectivity in complex reactions .

Q. What environmental precautions are necessary when disposing of this compound waste?

Neutralize waste with a 10% sodium bicarbonate solution to convert residual sulfonyl chloride into less hazardous sulfonates. Collect hydrolyzed products in sealed containers for incineration. Avoid drainage into water systems due to potential aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.